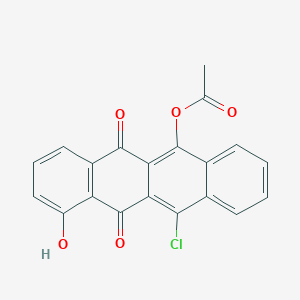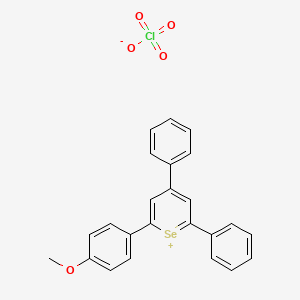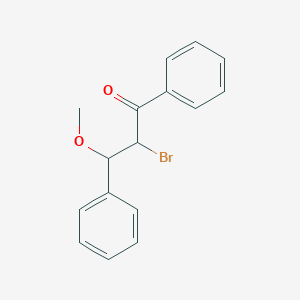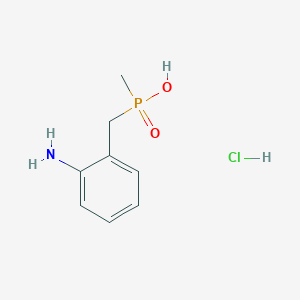
1-(Cyclohexanecarbonyl)-4-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclohexanecarbonyl)-4-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring, a phenylethyl group, and a dihydropyrazinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexanecarbonyl)-4-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexanecarbonyl Intermediate: This step involves the reaction of cyclohexanone with a suitable acylating agent to form the cyclohexanecarbonyl intermediate.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.
Formation of the Dihydropyrazinone Core: The final step involves the cyclization of the intermediate with a suitable nitrogen source, such as hydrazine, under acidic conditions to form the dihydropyrazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1-(Cyclohexanecarbonyl)-4-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH, KOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, hydroxylated compounds
科学研究应用
1-(Cyclohexanecarbonyl)-4-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-(Cyclohexanecarbonyl)-4-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
相似化合物的比较
Similar Compounds
1-(Cyclohexanecarbonyl)-3,4-dihydropyrazin-2(1H)-one: Lacks the phenylethyl group, resulting in different chemical and biological properties.
4-(2-Phenylethyl)-3,4-dihydropyrazin-2(1H)-one: Lacks the cyclohexanecarbonyl group, leading to variations in reactivity and applications.
Uniqueness
1-(Cyclohexanecarbonyl)-4-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its dual presence of cyclohexanecarbonyl and phenylethyl groups makes it a versatile compound with diverse applications in various fields.
属性
CAS 编号 |
90142-10-2 |
|---|---|
分子式 |
C19H24N2O2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
4-(cyclohexanecarbonyl)-1-(2-phenylethyl)-2H-pyrazin-3-one |
InChI |
InChI=1S/C19H24N2O2/c22-18-15-20(12-11-16-7-3-1-4-8-16)13-14-21(18)19(23)17-9-5-2-6-10-17/h1,3-4,7-8,13-14,17H,2,5-6,9-12,15H2 |
InChI 键 |
BRBNYUYEQKCKKA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)N2C=CN(CC2=O)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)



![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)

![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)

![2-[(Trimethylsilyl)methyl]pent-4-enal](/img/structure/B14374430.png)
![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)

![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B14374435.png)
![2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B14374440.png)
phosphanium bromide](/img/structure/B14374464.png)
